molecular formula C17H13NO6 B3823108 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid

Katalognummer: B3823108
Molekulargewicht: 327.29 g/mol
InChI-Schlüssel: HKYKAZUBQBKDEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid is a functionalized naphthalimide derivative offered for research purposes. This compound is structurally analogous to other benzo[de]isoquinoline-1,3-dione derivatives that have demonstrated significant biological activity in scientific studies, particularly as potential anti-inflammatory agents. Compounds featuring this core structure have been shown to exhibit their effects through molecular docking in the cyclooxygenase-2 (COX-2) active site, a key enzyme in the inflammatory response . Research on similar structures indicates that such molecules can show significant in vivo anti-inflammatory activity, with potency comparable to standard drugs like indomethacin, and may also reduce serum levels of key inflammatory markers such as interleukin-1β (IL-1β), COX-2, and prostaglandin E2 (PGE2) . Beyond inflammation, the naphthalimide scaffold is also investigated in oncology research. Structurally related compounds have demonstrated remarkable inhibitory potency against enzymes like 15-lipoxygenase (15-LOX-1) in the nanomolar range, suggesting potential applications as cancer chemopreventive agents . The pentanedioic acid (glutaric acid) side chain in this specific derivative may enhance its solubility and influence its interaction with biological targets, making it a valuable building block for medicinal chemistry and drug discovery programs. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6/c19-13(20)8-7-12(17(23)24)18-15(21)10-5-1-3-9-4-2-6-11(14(9)10)16(18)22/h1-6,12H,7-8H2,(H,19,20)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYKAZUBQBKDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid typically involves multi-step organic reactions. One common method starts with the preparation of benzo[de]isoquinoline-1,3-dione, which is then functionalized to introduce the pentanedioic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography and crystallization, are crucial to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibition

One of the primary applications of this compound is its role as an aldose reductase inhibitor . Aldose reductase is an enzyme implicated in the complications of diabetes, particularly in the development of diabetic neuropathy and retinopathy. Research has shown that derivatives of this compound can effectively inhibit aldose reductase activity, thus potentially mitigating secondary complications associated with diabetes. For instance, alrestatin, a related compound, has been studied for its efficacy in this regard but faced withdrawal due to adverse effects .

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid exhibit anticancer properties . These compounds disrupt cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Photonic Materials

The unique optical properties of benzoisoquinoline derivatives have led to their exploration in photonic materials . These compounds can be incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light efficiently when excited . The structural characteristics allow for fine-tuning of their photophysical properties, making them suitable for advanced material applications.

Chemical Intermediate

In synthetic organic chemistry, 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid serves as an important intermediate for the synthesis of more complex molecules. Its functional groups facilitate further chemical modifications, allowing chemists to create a variety of derivatives with tailored properties for specific applications.

Case Study 1: Aldose Reductase Inhibition

In a study investigating the effects of alrestatin on diabetic complications, it was found that administration led to a significant reduction in sorbitol levels in diabetic rats. This suggests that derivatives like 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid could be developed into therapeutic agents for diabetes management .

Case Study 2: Anticancer Activity

A series of experiments demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted the potential for developing new anticancer therapies based on these findings .

Wirkmechanismus

The mechanism by which 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Variations

The benzo[de]isoquinoline core is common across analogs, but substituents critically influence chemical reactivity and biological interactions:

Compound Name Substituent Molecular Formula Key Structural Features
Target Compound :
2-(1,3-Dioxo-...pentanedioic acid
Pentanedioic acid (C5H6O4) C20H15NO6 Dicarboxylic acid chain; enhanced hydrophilicity and potential for dual hydrogen bonding
3-(1,3-Dioxo-...benzoic acid Benzoic acid (C7H5O2) C19H11NO4 Single aromatic carboxylic acid; strong π-π interactions with biological targets
3-(1,3-Dioxo-...propanoic acid Propanoic acid (C3H5O2) C15H11NO4 Shorter aliphatic chain; used in chemosensing via PET/PCT mechanisms
Alrestatin (Acetic acid derivative) Acetic acid (C2H3O2) C14H9NO4 Withdrawn aldose reductase inhibitor; methyl ester intermediate studied
N-(1,3-Dioxo-...phenylacetamide Phenylacetamide (C8H7NO) C22H16N2O3 Amide linkage; potential for enhanced receptor specificity

Biologische Aktivität

2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid, commonly referred to in the literature as a derivative of benzo[de]isoquinoline, has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The molecular formula for 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid is C15H13N1O5C_{15}H_{13}N_{1}O_{5}, with a molecular weight of approximately 285.27 g/mol. The compound's structure features a dioxoisoquinoline moiety, which is significant for its biological activity.

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzo[de]isoquinoline exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

2. Anticancer Properties

Several studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. For example, derivatives have been tested against human breast cancer cells (MCF-7), leading to significant reductions in cell viability at micromolar concentrations .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Antimicrobial Evaluation

In a study by Umesha et al., the antimicrobial activity of synthesized derivatives was evaluated using agar diffusion methods against pathogens like E. coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for different derivatives derived from the parent compound .

Case Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of related isoquinoline derivatives on A549 lung cancer cells. The results showed that treatment with these compounds led to a significant decrease in cell proliferation and increased apoptotic markers compared to control groups .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Q & A

Q. What are the optimized synthetic routes for 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid and its intermediates?

The synthesis of naphthalimide derivatives like this compound typically involves condensation reactions using 1,8-naphthalic anhydride or its hydroxylamine derivatives. For example:

  • Route 1 : Reacting N-hydroxy-1,8-naphthalimide with trifluoromethanesulfonyl chloride in a solvent like 5,5-dimethyl-1,3-cyclohexadiene at 10°C for 7 hours, followed by alkaline hydrolysis .
  • Route 2 : Direct functionalization of 1,8-naphthalic anhydride with sulfamoyl or propylthio moieties under controlled conditions (e.g., pyridine/HCl at 100°C) to introduce the pentanedioic acid side chain .
    Key considerations : Monitor reaction progress via TLC/HPLC, optimize pH during hydrolysis to avoid side products, and use anhydrous conditions for sulfonylation steps.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) or NMR to detect impurities ≥2% .
  • Structural confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify the naphthalimide core and substituent positions. For example, the carbonyl groups (1,3-dioxo) show distinct 13C^{13}C signals at ~160–170 ppm .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using Cu-Kα radiation) resolves bond angles and packing interactions, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Antiapoptotic screening : Test inhibition of caspases 3/7/8/9 via fluorometric assays (e.g., Caspase-Glo kits) at concentrations ≤10 μM, referencing GRI 977143 (a structurally related LPA2 agonist) as a positive control .
  • Receptor selectivity : Use HEK293 cells transfected with LPA receptor subtypes (LPA1–6) to assess selectivity via calcium flux assays; exclude GPCR off-target effects by screening at 10 μM .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor selectivity data for naphthalimide derivatives?

Discrepancies in receptor activation (e.g., LPA2 vs. other GPCRs) may arise from:

  • Structural variations : Compare binding poses of sulfamoyl vs. propylthio substituents using molecular docking (e.g., AutoDock Vina). For example, sulfamoyl groups in compound 4 improve LPA2 binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for non-sulfamoyl analogues) .
  • Assay conditions : Validate results across multiple cell lines (e.g., primary vs. transfected) and normalize data to internal controls like β-galactosidase .

Q. What strategies enhance the compound’s therapeutic potential while minimizing toxicity?

  • Prodrug design : Synthesize methyl esters (e.g., methyl 3-(1,3-dioxo-naphthalimide)propanoate) to improve solubility and metabolic stability. Hydrolyze esters in vivo using esterases .
  • Fluorophore tagging : Introduce acetic acid side chains (e.g., NTIA in ) for tracking cellular uptake via fluorescence microscopy, enabling real-time pharmacokinetic studies .

Q. How does the compound’s crystal structure inform its mechanism of action?

  • Conformational analysis : X-ray data reveal planar naphthalimide cores with substituents adopting gauche or anti-periplanar conformations. For example, methyl ester derivatives show intramolecular H-bonding between carbonyl oxygen and methoxy groups, stabilizing the active conformation .
  • Aggregation effects : Crystallographic packing (e.g., π-π stacking) may reduce bioavailability; mitigate this via PEGylation or co-solvents like DMSO .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) : Simulate LPA2 receptor binding over 100 ns trajectories to identify critical residues (e.g., Arg202, Lys297) for hydrogen bonding .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects (e.g., sulfamoyl vs. thioether) with EC50 values .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Intermediate Isolation

StepReagent/ConditionYield (%)Critical ParameterReference
1Trifluoromethanesulfonyl chloride, 10°C75pH control during hydrolysis
2Pyridine/HCl, 100°C68Anhydrous solvent system

Q. Table 2. Biological Activity Comparison

DerivativeEC50 (LPA2, μM)Caspase 3 Inhibition (%)Selectivity (LPA2 vs. LPA1)Reference
GRI 9771433.392>100-fold
Compound 40.889>300-fold

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.